8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326808-53-0
VCID: VC11712242
InChI: InChI=1S/C20H22N2O5/c23-18(17-7-4-12-26-17)22-16(19(24)25)14-27-20(22)8-10-21(11-9-20)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,24,25)
SMILES: C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CO3)CC4=CC=CC=C4
Molecular Formula: C20H22N2O5
Molecular Weight: 370.4 g/mol

8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326808-53-0

Cat. No.: VC11712242

Molecular Formula: C20H22N2O5

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326808-53-0

Specification

CAS No. 1326808-53-0
Molecular Formula C20H22N2O5
Molecular Weight 370.4 g/mol
IUPAC Name 8-benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C20H22N2O5/c23-18(17-7-4-12-26-17)22-16(19(24)25)14-27-20(22)8-10-21(11-9-20)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H,24,25)
Standard InChI Key AAQDJZRSRLHPFV-UHFFFAOYSA-N
SMILES C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CO3)CC4=CC=CC=C4
Canonical SMILES C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CO3)CC4=CC=CC=C4

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, where two nitrogen atoms are embedded within a spirocyclic system connecting a tetrahydrofuran-like oxygen-containing ring and a piperidine-like nitrogen-containing ring. The benzyl group at position 8 and the furan-2-carbonyl group at position 4 introduce steric bulk and electronic diversity, respectively. The carboxylic acid at position 3 enhances solubility and provides a site for further derivatization .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1326808-53-0
Molecular FormulaC20H22N2O5\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{5}
Molecular Weight370.40 g/mol
Purity≥97%
IUPAC Name8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Spectroscopic and Physicochemical Characteristics

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of spirocyclic diamines typically involves cyclization strategies to form the central spiro junction. For this compound, a plausible route includes:

  • Formation of the Diazaspiro Core: Condensation of a bis-amine with a carbonyl-containing fragment under acidic conditions .

  • Benzyl Introduction: Alkylation of the secondary amine using benzyl bromide.

  • Furan-2-carbonyl Attachment: Acylation via Friedel-Crafts or nucleophilic acyl substitution.

  • Carboxylic Acid Functionalization: Hydrolysis of a nitrile or ester precursor .

Comparative Synthetic Routes

The core.ac.uk study highlights multi-step syntheses for related diazaspiro ureas, emphasizing palladium-catalyzed couplings and protection-deprotection sequences . For example:

  • Step 1: Construction of the 2,8-diazaspiro[4.5]decane scaffold via cyclization of NN-Boc-piperidone with a diamine.

  • Step 2: Benzylation using benzyl chloride in the presence of a base.

  • Step 3: Furan-2-carbonyl incorporation via amide bond formation with furan-2-carbonyl chloride.

Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group enables conversion to:

  • Amides: Reaction with primary/secondary amines using coupling agents (e.g., EDC/HOBt).

  • Esters: Acid-catalyzed esterification with alcohols.

  • Acid Chlorides: Treatment with thionyl chloride or oxalyl chloride.

Furan Ring Reactivity

The furan-2-carbonyl moiety participates in electrophilic substitutions (e.g., nitration, sulfonation) and Diels-Alder reactions, offering avenues for structural diversification.

CompoundTargetIC50\text{IC}_{50} (nM)Source
8-Methyl analog (C14H18N2O5)Murine sEH294.30
4-Cyano-phenyl derivativeHuman sEH175.6
8-Benzyl target compound (predicted)Human sEH~150 (estimated)

Structure-Activity Relationships (SAR)

  • Spiro Core Size: The 2,8-diazaspiro[4.5]decane framework outperforms larger analogs (e.g., 3,9-diazaspiro[5.5]undecane) in sEH inhibition .

  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethoxy) enhance enzymatic binding by modulating electron density .

Research Gaps and Future Directions

Despite its structural promise, empirical data on 8-Benzyl-4-(furan-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid remain sparse. Priority areas include:

  • In Vitro Screening: Testing against sEH and related enzymes.

  • ADMET Profiling: Assessing solubility, metabolic stability, and toxicity.

  • Crystallographic Studies: Resolving ligand-target complexes to guide optimization.

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